2-Acetamidopyridine-5-boronic acid pinacol ester
Overview
Description
2-Acetamidopyridine-5-boronic acid pinacol ester is a chemical compound with the molecular formula C13H19BN2O3 and a molecular weight of 262.11 g/mol . It is a boronic ester derivative of 2-acetamidopyridine, which is a heterocyclic compound containing both pyridine and acetamide functional groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various enzymes and receptors in the body, particularly those involved in cellular signaling and metabolism .
Mode of Action
2-Acetamidopyridine-5-boronic acid pinacol ester is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transfer of the organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Result of Action
This compound is used as a reagent to synthesize new quinolinequinone derivatives as cytotoxic agents . Additionally, novel benzoxazinyl-oxazolidinones are synthesized using this compound, which have applications towards antibacterial agents .
Biochemical Analysis
Biochemical Properties
2-Acetamidopyridine-5-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, facilitating the transfer of boronic acid groups to other molecules. The interactions between this compound and these enzymes are typically characterized by the formation of transient covalent bonds, which are essential for the catalytic activity of the enzymes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This, in turn, can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of boronic acids and pyridine derivatives. The compound interacts with enzymes such as oxidoreductases and hydrolases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity .
Preparation Methods
The synthesis of 2-acetamidopyridine-5-boronic acid pinacol ester typically involves the reaction of 2-acetamidopyridine with a boronic acid derivative, such as pinacol boronate. The reaction is usually carried out under mild conditions, often in the presence of a base and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction conditions may vary depending on the specific requirements of the synthesis, but common conditions include temperatures ranging from room temperature to 80°C and reaction times of several hours .
Chemical Reactions Analysis
2-Acetamidopyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding boronic acid and pinacol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetamidopyridine-5-boronic acid pinacol ester has several scientific research applications, including:
Comparison with Similar Compounds
2-Acetamidopyridine-5-boronic acid pinacol ester can be compared with other similar compounds, such as:
2-Aminopyridine-5-boronic acid pinacol ester: This compound has an amino group instead of an acetamido group, which can affect its reactivity and biological activity.
2-Cyanopyridine-5-boronic acid pinacol ester:
2-Aminopyrimidine-5-boronic acid pinacol ester: This compound contains a pyrimidine ring instead of a pyridine ring, which can alter its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups and their ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPTBAHVWJMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590346 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-87-0 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamidopyridine-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.